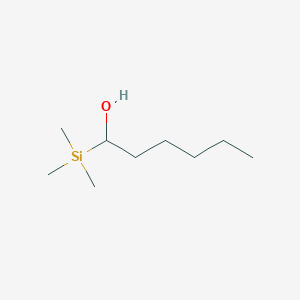![molecular formula C27H21NO B14463453 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one CAS No. 66186-80-9](/img/structure/B14463453.png)
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one is a chalcone derivative known for its unique photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for research in various fields, including chemistry, biology, and materials science .
Méthodes De Préparation
The synthesis of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out by reacting 4-(dimethylamino)benzaldehyde with pyrene-1-ylacetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions .
Analyse Des Réactions Chimiques
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding alcohol.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one has several scientific research applications:
Chemistry: It is used as a fluorescent probe due to its strong fluorescence properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a sensor for detecting various biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA.
Mécanisme D'action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one involves intramolecular charge transfer (ICT). The donor-acceptor groups within the molecule facilitate the transfer of electrons, leading to its unique photophysical properties. This charge transfer is influenced by factors such as solvent polarity and temperature .
Comparaison Avec Des Composés Similaires
1-[4-(Dimethylamino)phenyl]-3-(pyren-1-YL)prop-2-EN-1-one can be compared with other chalcone derivatives, such as:
(2E)-3-[4-(Dimethylamino)phenyl]-1-(naphthalen-1-yl)prop-2-en-1-one: This compound also exhibits strong donor-acceptor interactions and is used in similar applications.
(E)-3-(pyren-1-yl)-1-(pyridin-4-yl)prop-2-en-1-one: Known for its reversible luminescence and nonlinear optical properties.
1,2,3-Triazole-linked chalcones:
The uniqueness of this compound lies in its specific donor-acceptor configuration and the resulting photophysical properties, making it a valuable compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
66186-80-9 |
|---|---|
Formule moléculaire |
C27H21NO |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
1-[4-(dimethylamino)phenyl]-3-pyren-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C27H21NO/c1-28(2)23-14-10-19(11-15-23)25(29)17-13-18-6-7-22-9-8-20-4-3-5-21-12-16-24(18)27(22)26(20)21/h3-17H,1-2H3 |
Clé InChI |
KGBVANSEXMTWCU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=O)C=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)




![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;chloromethane](/img/structure/B14463411.png)
![2,3-Diazabicyclo[2.1.1]hex-2-ene](/img/structure/B14463417.png)


![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)


